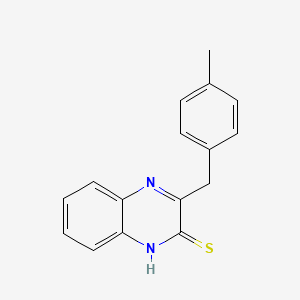

3-(4-Methylbenzyl)quinoxaline-2-thiol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-[(4-methylphenyl)methyl]-1H-quinoxaline-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2S/c1-11-6-8-12(9-7-11)10-15-16(19)18-14-5-3-2-4-13(14)17-15/h2-9H,10H2,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWPDQZVQMLMZNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CC2=NC3=CC=CC=C3NC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Derivatization of 3 4 Methylbenzyl Quinoxaline 2 Thiol

Reactivity of the Thiol Functionality (-SH)

The thiol (-SH) group, also known as a mercapto group, is the most reactive site for many transformations of this molecule. Its reactivity is characterized by the nucleophilicity of the sulfur atom and its susceptibility to oxidation. youtube.comyoutube.com The acidity of the thiol proton (pKa ≈ 11) means that it can be easily deprotonated by a moderately strong base to form the corresponding thiolate anion, which is an even more potent nucleophile. youtube.com

Oxidation Reactions to Sulfur-Containing Derivatives (e.g., Sulfoxides, Sulfones)

The sulfur atom in the thiol group is in a low oxidation state and can be readily oxidized. This reactivity is distinct from its alcohol analogs and is a key feature of thiol chemistry. youtube.com Oxidation can proceed in a stepwise manner to yield different sulfur-containing derivatives.

Mild oxidation of 3-(4-Methylbenzyl)quinoxaline-2-thiol leads to the formation of a disulfide-bridged dimer. This is a common reaction for thiols and can be achieved using gentle oxidizing agents like iodine (I₂) or air. youtube.com

More potent oxidizing agents can further oxidize the sulfur atom. The reaction with one equivalent of an oxidant such as hydrogen peroxide (H₂O₂) or a peroxy acid like meta-chloroperbenzoic acid (m-CPBA) typically yields the corresponding sulfenic acid, which is often unstable. Further oxidation produces the more stable sulfinic acid. Controlled oxidation can lead to the formation of sulfoxides and, with stronger conditions or excess oxidant, sulfones. youtube.comnih.gov A variety of reagents are available for the selective oxidation of sulfides (the alkylated form of thiols) to sulfoxides or sulfones, and these principles apply to the oxidation of the thiol itself after initial transformation. organic-chemistry.org

Table 1: Oxidation Products from Thiol Functionality

| Starting Material | Oxidizing Agent/Condition | Major Product |

|---|---|---|

| This compound | Mild (e.g., I₂, air) | Bis(3-(4-methylbenzyl)quinoxalin-2-yl) disulfide |

| This compound | H₂O₂, m-CPBA (controlled) | 3-(4-Methylbenzyl)quinoxaline-2-sulfinic acid |

| This compound | H₂O₂, m-CPBA (excess) | 3-(4-Methylbenzyl)quinoxaline-2-sulfonic acid |

| 2-Alkylthio-3-(4-methylbenzyl)quinoxaline | H₂O₂ with TaC catalyst | 2-(Alkylsulfinyl)-3-(4-methylbenzyl)quinoxaline (Sulfoxide) |

Reduction Processes Involving the Thiol Group

The thiol group itself is in a reduced state. Reduction processes typically refer to the cleavage of disulfide bonds back to their constituent thiols. The disulfide dimer of this compound can be reduced using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or dithiothreitol (B142953) (DTT), to regenerate the parent thiol. This reversible oxidation-reduction is a hallmark of thiol-disulfide chemistry and is crucial in biological systems, particularly in protein structure. youtube.com

Alkylation and Acylation Reactions at the Sulfur Atom

The sulfur atom of the thiol group is an excellent nucleophile, especially in its deprotonated thiolate form. youtube.com This allows for straightforward S-alkylation and S-acylation reactions.

Alkylation: In the presence of a base (e.g., sodium hydroxide, potassium carbonate), the thiol is converted to the more nucleophilic thiolate anion. This anion readily reacts with alkyl halides (e.g., methyl iodide, ethyl bromide) in an Sₙ2 reaction to form the corresponding 2-alkylthio-3-(4-methylbenzyl)quinoxaline derivatives. youtube.com

Acylation: Similarly, the thiolate can react with acylating agents like acyl chlorides or acid anhydrides to produce S-thioesters. These reactions are typically rapid and efficient.

Aromatic Nucleophilic Substitution Reactions on the Quinoxaline (B1680401) Ring System

The quinoxaline ring is an electron-deficient heterocycle, which makes it susceptible to nucleophilic aromatic substitution (SₙAr), particularly when a good leaving group is present. rsc.org While the parent this compound does not have an obvious leaving group on the ring, its derivatives can undergo these reactions. For instance, if a halogen atom were introduced at the C-6 or C-7 position of the quinoxaline core, it could be displaced by various nucleophiles.

Studies on substituted quinoxalines show that chloro- or fluoro-substituted quinoxalines react with nucleophiles like amines, alkoxides, and C-nucleophiles. nih.govurfu.rumdpi.com The regioselectivity of these substitutions is a key consideration; for example, in 2,4-dichloroquinazoline, substitution occurs preferentially at the C-4 position. nih.gov The presence of the thiol or thiolate group at the C-2 position would influence the reactivity of other positions on the ring through its electronic effects. The electron-donating nature of the thiolate could potentially deactivate the ring towards nucleophilic attack, while the neutral thiol group would have a lesser effect.

Functionalization and Modification of the Quinoxaline Core

Modern synthetic methods allow for the direct functionalization of the quinoxaline core, often through C-H activation strategies. These methods provide a powerful way to introduce new substituents without pre-installing a leaving group. nih.govmdpi.com

Recent developments include:

Direct C-H Arylation: Using palladium or other transition metal catalysts, it is possible to couple the C-H bonds of the quinoxaline ring with aryl halides or other coupling partners.

Radical Reactions: Three-component radical cascade reactions have been used to introduce perfluoroalkyl groups and other functionalities onto the C-3 position of quinoxalin-2(1H)-ones. nih.gov

Photocatalysis: Visible-light-induced reactions offer a mild and efficient way to create new C-C bonds on the quinoxaline scaffold. nih.gov

These strategies could be applied to this compound, although the thiol group might need to be protected (e.g., as an alkyl sulfide) to prevent interference with the catalytic cycle. Such modifications could be used to synthesize a library of derivatives with varied electronic and steric properties for applications in materials science or medicinal chemistry. rsc.orgresearchgate.net

Coordination Chemistry of Quinoxaline-2-thiols as Ligands

Quinoxaline-2-thiol (B7761206) derivatives are excellent ligands for transition metal ions due to the presence of multiple donor atoms: the two nitrogen atoms of the quinoxaline ring and the soft sulfur atom of the thiol group. isca.mewikipedia.org This allows the molecule to act as a bidentate or even tridentate chelating agent.

The coordination can occur in several ways:

N,S-Chelation: The most common coordination mode involves one of the quinoxaline nitrogens and the sulfur atom of the deprotonated thiol group, forming a stable five- or six-membered chelate ring with the metal center. cardiff.ac.uk

Bridging Ligand: The ligand can bridge two metal centers, with the nitrogen atoms coordinating to one metal and the sulfur atom to another. isca.me

The soft nature of the sulfur donor makes these ligands particularly suitable for binding to soft metal ions like copper(I), silver(I), mercury(II), and cadmium(II), according to Hard-Soft Acid-Base (HSAB) theory. wikipedia.orgnih.gov The resulting metal complexes have been investigated for various applications, including their catalytic activity and biological properties. The specific structure and properties of the complex depend on the metal ion, its oxidation state, and the other ligands present in the coordination sphere. isca.menih.gov

Table 2: Potential Coordination Modes of this compound

| Coordination Mode | Donor Atoms | Potential Metal Ions |

|---|---|---|

| Bidentate | N, S | Cu(II), Ni(II), Pd(II), Pt(II) |

| Bridging | N, N', S | Fe, Co, Ru |

Structural Elucidation and Advanced Spectroscopic Characterization

X-ray Crystallography for Solid-State Structural Determination

While a specific crystal structure for 3-(4-Methylbenzyl)quinoxaline-2-thiol is not available in the reviewed literature, analysis of closely related compounds, such as 2,3-di-p-tolylbenzo[g]quinoxaline, provides significant insight into the expected solid-state conformation. nih.gov

In the analogue 2,3-di-p-tolylbenzo[g]quinoxaline, the core benzoquinoxaline ring system is observed to be nearly planar, with a root-mean-square (r.m.s.) deviation of 0.076 Å from the least-squares plane defined by its 14 constituent atoms. nih.gov The two 4-methylphenyl (tolyl) rings are twisted relative to this central planar system, exhibiting dihedral angles of 53.91° and 36.86°. nih.gov This twisted conformation minimizes steric hindrance between the substituent rings and the quinoxaline (B1680401) core. A pseudo-twofold rotation axis is also present, passing through the midpoints of several bonds in the heterocyclic and benzene (B151609) rings. nih.gov It is anticipated that this compound would adopt a similar arrangement, with the 4-methylbenzyl group twisted relative to the quinoxaline plane.

The solid-state architecture of quinoxaline derivatives is heavily influenced by a network of weak non-covalent interactions that guide the assembly of molecules into well-defined superstructures. researchgate.netresearchgate.net

In the crystal structure of the analogue 2,3-di-p-tolylbenzo[g]quinoxaline, the packing is stabilized by C–H···π interactions, where hydrogen atoms from one molecule interact with the electron-rich aromatic rings of a neighboring molecule. nih.gov Specifically, two such interactions, C19—H19⋯Cg1 and C27—H27⋯Cg2, are identified as key contributors to the crystal packing. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D techniques)

NMR spectroscopy is a fundamental tool for confirming the molecular structure of this compound in solution. The spectra are consistent with the predominant 1H-quinoxaline-2-thione tautomer.

¹H NMR Spectroscopy: The proton NMR spectrum provides distinct signals for each part of the molecule. A characteristic, low-field singlet is expected for the N-H proton of the thione tautomer, typically appearing around δ 14.5 ppm. rsc.org The four protons on the benzo portion of the quinoxaline ring are expected to appear as a complex multiplet system in the aromatic region, between δ 7.5 and 8.0 ppm. rsc.org The signals for the 4-methylbenzyl group include two doublets for the four aromatic protons around δ 7.1-7.3 ppm, a singlet for the benzylic methylene (B1212753) (–CH₂–) protons, and a singlet for the methyl (–CH₃) protons around δ 2.3 ppm. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum corroborates the structure with a characteristic signal for the thione carbon (C=S) appearing significantly downfield, around δ 173-174 ppm. rsc.org The carbons of the quinoxaline ring resonate between δ 115 and 160 ppm. rsc.org The carbons of the 4-methylbenzyl substituent show signals in the aromatic region (δ 128-140 ppm), along with distinct signals for the benzylic methylene carbon and the methyl carbon, the latter appearing upfield around δ 20-21 ppm. rsc.org

2D NMR Techniques: While specific 2D NMR data were not found in the literature for this exact compound, standard techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential for unambiguous assignment of all proton and carbon signals. Computational approaches, such as the Gauge-Including Atomic Orbital (GIAO) method, can also be used to calculate theoretical chemical shifts to support and validate the experimental assignments. nih.gov

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| N-H (Thione) | ~14.5 | Singlet (broad) |

| Quinoxaline Ar-H | 7.5 - 8.0 | Multiplet |

| Benzyl (B1604629) Ar-H | 7.1 - 7.3 | Doublet |

| Benzylic CH₂ | ~4.3 | Singlet |

| Methyl CH₃ | ~2.3 | Singlet |

| Carbon Type | Expected Chemical Shift (δ, ppm) |

|---|---|

| C=S (Thione) | 173 - 174 |

| Quinoxaline Ar-C | 115 - 160 |

| Benzyl Ar-C | 128 - 140 |

| Benzylic CH₂ | ~32 |

| Methyl CH₃ | 20 - 21 |

Infrared (FT-IR) Spectroscopy for Characteristic Functional Group Identification

FT-IR spectroscopy is used to identify the characteristic functional groups within the molecule by detecting their vibrational frequencies. The spectrum of this compound would display several key absorption bands.

The presence of the N-H group in the thione tautomer gives rise to a stretching vibration, typically a medium to broad band, in the range of 3100–3300 cm⁻¹. pressbooks.pub Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches from the benzyl methylene and methyl groups appear just below 3000 cm⁻¹. vscht.cz

The quinoxaline ring itself produces a set of characteristic bands. The C=N stretching vibration of the pyrazine (B50134) ring typically absorbs in the 1620–1650 cm⁻¹ region. researchgate.net Aromatic C=C stretching vibrations from both the quinoxaline and benzyl rings result in multiple bands in the 1450–1600 cm⁻¹ range. vscht.cz The C=S (thione) stretching vibration is more difficult to assign as it is often coupled with other vibrations, but it is expected to contribute to absorptions in the fingerprint region, potentially between 1200 and 1300 cm⁻¹. libretexts.org

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Thione) | Stretch | 3100 - 3300 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 3000 |

| C=N (Pyrazine ring) | Stretch | 1620 - 1650 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| C=S (Thione) | Stretch | 1200 - 1300 |

Electron Paramagnetic Resonance (EPR) Spectroscopy (for Radical Species Characterization)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly sensitive technique used exclusively for the detection and characterization of paramagnetic species, such as free radicals. nih.gov The ground-state this compound molecule is diamagnetic and therefore EPR-silent. However, EPR spectroscopy becomes an invaluable tool for studying radical intermediates that can be generated from quinoxaline derivatives, for instance, through photo-irradiation. mdpi.com

Studies on related quinoxaline compounds have shown that UVA irradiation can induce the formation of reactive oxygen species (ROS) and other radical intermediates. mdpi.comnih.gov Using a technique called spin trapping, where a short-lived radical reacts with a "spin trap" molecule (like 5,5-dimethyl-1-pyrroline (B8520582) N-oxide, DMPO) to form a more stable radical adduct, these transient species can be detected and identified by EPR. mdpi.comnih.gov

If this compound were subjected to such conditions, EPR spectroscopy could potentially identify the formation of a superoxide (B77818) radical anion (•O₂⁻), generated through an electron transfer process from the photo-excited quinoxaline to molecular oxygen. mdpi.com Additionally, carbon-centered radicals, possibly formed from the solvent or through fragmentation of the parent molecule, could also be characterized. nih.gov Advanced EPR techniques, such as Electron Nuclear Double Resonance (ENDOR) and TRIPLE resonance, could provide further detail by precisely measuring the hyperfine coupling constants between the unpaired electron and nearby magnetic nuclei, offering a deeper insight into the electronic structure of the radical species. rsc.org

Computational Chemistry and Theoretical Studies on 3 4 Methylbenzyl Quinoxaline 2 Thiol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, used to investigate the electronic structure and energetic properties of molecules. By calculating the electron density, DFT can predict a wide range of properties with high accuracy.

Electronic Structure Analysis (HOMO/LUMO Energies, Molecular Electrostatic Potential)

The electronic properties of a molecule are fundamental to its reactivity. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. tandfonline.com A smaller gap suggests that the molecule is more reactive and can be more easily polarized.

For quinoxaline (B1680401) derivatives, DFT studies explore how different substituents affect these frontier orbitals. tandfonline.com The introduction of electron-donating or electron-withdrawing groups can tune the HOMO-LUMO gap, thereby altering the molecule's electronic behavior.

Table 1: Representative Frontier Molecular Orbital Data for a Quinoxaline Derivative

| Parameter | Energy (eV) | Significance |

|---|---|---|

| EHOMO | -6.5 | Electron-donating capacity |

| ELUMO | -2.0 | Electron-accepting capacity |

| Energy Gap (ΔE) | 4.5 | Indicator of chemical reactivity and stability |

Note: The values presented are illustrative for a generic quinoxaline derivative and demonstrate the type of data obtained from DFT calculations.

The Molecular Electrostatic Potential (MEP) map is another vital output of DFT calculations. It visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net In MEP maps, red areas signify negative potential (electron-rich, prone to electrophilic attack), while blue areas indicate positive potential (electron-poor, prone to nucleophilic attack). For 3-(4-Methylbenzyl)quinoxaline-2-thiol, the MEP would likely show negative potential around the nitrogen atoms of the quinoxaline ring and the sulfur atom of the thiol/thione group, highlighting these as potential sites for hydrogen bonding and other interactions. researchgate.net

Investigation of Tautomerism (Thione-Thiol Equilibrium)

Quinoxaline-2-thiol (B7761206) compounds can exist in two tautomeric forms: the thione form (containing a C=S double bond and an N-H bond) and the thiol form (containing a C-S-H group and a C=N bond). This equilibrium is a crucial aspect of their chemistry and biological activity.

DFT calculations are employed to determine the relative stability of these tautomers by computing their total energies. researchgate.net For similar heterocyclic systems, studies have consistently shown that the thione form is generally more stable than the thiol form, both in the gas phase and in various solvents. koreascience.kr This stability is often attributed to greater resonance stabilization within the ring system in the thione conformation. The energy difference between the two forms indicates the equilibrium position.

Energetic and Conformational Stability Computations

Computational methods can determine the most stable three-dimensional arrangement of a molecule, known as its conformation. By performing a geometry optimization, DFT calculations find the lowest energy structure by minimizing the forces acting on each atom. tandfonline.com For a flexible molecule like this compound, which has a rotatable benzyl (B1604629) group, this analysis is crucial to identify the preferred spatial orientation of its substituents, which in turn influences how it interacts with other molecules, such as biological receptors.

Molecular Dynamics (MD) Simulations (for Conformational Analysis and Intermolecular Interactions)

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. This technique is invaluable for understanding the conformational flexibility of this compound and its interactions with its environment, such as a solvent or a protein's binding site. utrgv.edu

In drug design, MD simulations are often used to refine the results of molecular docking. After a ligand is docked into a protein, an MD simulation can assess the stability of the predicted binding pose. rsc.org If the ligand remains stably bound in the active site throughout the simulation, it lends confidence to the docking result. These simulations provide detailed information on intermolecular interactions, such as the persistence of hydrogen bonds and the role of water molecules in mediating ligand-protein contacts. dntb.gov.ua

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling (Theoretical Derivations)

QSAR and QSPR are computational techniques that aim to build a mathematical relationship between the chemical structure of a compound and its biological activity (QSAR) or physicochemical properties (QSPR). These models are essential for rationally designing new compounds with improved characteristics.

For quinoxaline derivatives, numerous QSAR studies have been conducted to predict their potential as therapeutic agents. nih.govnih.gov The process involves calculating a set of molecular descriptors for a series of related compounds and then using statistical methods, like Multiple Linear Regression (MLR) or machine learning algorithms, to create a predictive model.

Key steps in QSAR modeling for quinoxaline derivatives include:

Descriptor Calculation : A wide array of descriptors are calculated, including electronic (e.g., dipole moment), steric (e.g., molecular volume), and topological (e.g., connectivity indices) properties. nih.gov

Feature Selection : To avoid overfitting and identify the most relevant properties, algorithms like genetic algorithms are used to select a smaller, optimal set of descriptors.

Model Building : A statistical model is generated that correlates the selected descriptors with the observed biological activity.

These models have successfully predicted the anticancer and antimicrobial activities of various quinoxaline compounds, highlighting which structural features are most important for potency. nih.govnih.gov

Table 2: Common Molecular Descriptors Used in QSAR Models for Quinoxaline Derivatives

| Descriptor Type | Example Descriptors | Information Provided |

|---|---|---|

| Electronic | Dipole Moment, Epsilon3 | Charge distribution and electrostatic interactions |

| Steric/Topological | Molecular Weight, Molecular Volume | Size and shape of the molecule |

| Hydrophobicity | LogP | Lipophilicity and membrane permeability |

| Force Field | MMFF_6 | Strain energy and conformational properties |

Theoretical Ligand-Target Interaction Profiling (e.g., Molecular Docking for Binding Mode Prediction)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target receptor, typically a protein. This method is crucial for understanding the mechanism of action of a potential drug molecule at the atomic level. nih.gov

For quinoxaline derivatives, molecular docking has been extensively used to study their interactions with various biological targets, including protein kinases, enzymes, and DNA. nih.govnih.govmdpi.com The process involves:

Obtaining the 3D structures of the ligand (e.g., this compound) and the target protein (often from the Protein Data Bank).

Using a docking algorithm to place the ligand into the protein's binding site in multiple possible orientations and conformations.

Scoring these poses based on a function that estimates the binding affinity (e.g., binding energy in kcal/mol).

Docking studies on quinoxaline compounds have revealed key binding interactions, such as hydrogen bonds between the quinoxaline nitrogen atoms and amino acid residues in the target's active site, as well as hydrophobic interactions involving the aromatic rings. nih.gov These insights are fundamental for optimizing the ligand structure to enhance binding affinity and selectivity. rsc.org

Table 3: Illustrative Molecular Docking Results for a Quinoxaline Ligand

| Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interaction |

|---|---|---|---|

| Tyrosine Kinase | -9.5 | Met793, Leu718, Gly796 | Hydrogen Bond, Hydrophobic |

| COX-2 | -8.2 | Arg513, Val523, Ser353 | Hydrogen Bond, Pi-Alkyl |

| c-Kit Tyrosine Kinase | -10.1 | Cys673, Thr670, Val654 | Hydrogen Bond, Hydrophobic |

Note: The data is representative of typical findings for quinoxaline derivatives against various protein targets and is for illustrative purposes.

Applications of Quinoxaline 2 Thiols in Advanced Materials and Organic Synthesis

Materials Science Applications

The inherent photophysical and electronic properties of the quinoxaline (B1680401) ring system make its derivatives, such as 3-(4-Methylbenzyl)quinoxaline-2-thiol, promising candidates for various applications in materials science. researchgate.netscribd.com The ability to act as both an electron acceptor and a scaffold for introducing various functional groups provides a powerful toolkit for designing materials with tailored optical and electronic characteristics.

Quinoxaline derivatives are known to exhibit fluorescence, a property that can be modulated by the introduction of different substituents. researchgate.netsymbiosisonlinepublishing.com The this compound is expected to possess fluorescent properties, with the specific emission wavelengths being influenced by the 4-methylbenzyl group. The design of novel fluorescent materials often involves the creation of donor-acceptor (D-A) structures to induce intramolecular charge transfer (ICT), which can lead to strong and tunable fluorescence. In this context, the electron-accepting quinoxaline core combined with potentially electron-donating groups can be exploited.

Research Findings: Studies on various 2,3-disubstituted quinoxaline derivatives have demonstrated their potential as fluorescent materials. For instance, derivatives with absorption maxima in the range of 370 to 442 nm and emission maxima between 386 and 539 nm have been synthesized, indicating their applicability in optical devices. researchgate.net The introduction of different aromatic and heterocyclic groups allows for the tuning of their photophysical properties. While specific data for this compound is not extensively documented, the principles established for other quinoxaline derivatives suggest its potential in this area.

| Compound | Absorption Maxima (λabs, nm) | Emission Maxima (λem, nm) | Reference |

|---|---|---|---|

| 2,3-Diphenylquinoxaline | ~348 | ~454 | symbiosisonlinepublishing.com |

| 2,3-Di(thiophen-2-yl)quinoxaline derivatives | 370 - 442 | 386 - 539 | researchgate.net |

The electron-deficient nature of the quinoxaline ring makes its derivatives suitable for use as electron-transporting materials (ETMs) or host materials in organic light-emitting diodes (OLEDs). The performance of an OLED is critically dependent on the balanced injection and transport of holes and electrons within the device. Quinoxaline derivatives can facilitate efficient electron transport, contributing to improved device efficiency and stability. scribd.com The this compound, with its specific substitution pattern, could offer a unique combination of electronic properties and morphological stability beneficial for OLED applications.

Research Findings: While many quinoxaline derivatives in OLEDs are utilized as materials for the electron transporting layer, there is growing interest in their application as host or guest materials in the emitting layer. johnshopkins.edu The ability to functionalize the quinoxaline core allows for the tuning of the energy levels (HOMO and LUMO) to match other materials in the OLED stack, thereby optimizing charge injection and recombination processes. The thermal stability and luminescence properties of quinoxaline derivatives are key factors in their successful integration into OLED devices. johnshopkins.edu

The field of organic electronics relies on the development of new semiconducting materials with high charge carrier mobility and good processability. Quinoxaline-based molecules have been investigated as organic semiconductors for applications in organic thin-film transistors (OTFTs) and other optoelectronic devices. scribd.com The planar structure of the quinoxaline ring system can facilitate π-π stacking in the solid state, which is crucial for efficient charge transport. The 4-methylbenzyl group in this compound can influence the molecular packing and, consequently, the semiconducting properties of the material.

Research Findings: Studies on quinoxaline derivatives have demonstrated their potential as organic semiconductors. For instance, novel quinoxaline-based derivatives have been synthesized and incorporated into top-contact/bottom-gate OTFTs, showcasing their semiconducting behavior. wu.ac.th The photovoltaic properties of quinoxaline-2,3-dione derivatives have also been explored for applications in dye-sensitized solar cells (DSSCs), where they can act as sensitizers. nih.gov Theoretical studies using Density Functional Theory (DFT) have been employed to predict the electronic and photovoltaic properties of these materials, guiding the design of new and more efficient organic solar cell components. nih.gov

The responsiveness of the fluorescence of certain quinoxaline derivatives to their chemical environment makes them attractive candidates for the development of chemical sensors. Changes in pH, the presence of metal ions, or other analytes can lead to a detectable change in the fluorescence intensity or wavelength. The thiol group in this compound could potentially act as a binding site for specific analytes, making it a promising platform for the design of selective sensors.

Role as Versatile Intermediates in Complex Organic Synthesis

Beyond its direct applications in materials science, this compound serves as a valuable intermediate in organic synthesis. The reactivity of the thiol group and the potential for further functionalization of the quinoxaline ring system open up avenues for the construction of more complex heterocyclic structures. wu.ac.thnih.gov

The thiol group can readily undergo various transformations, such as alkylation, oxidation, and coupling reactions, allowing for the introduction of a wide range of substituents. nih.govresearchgate.net For example, alkylation of the thiol group can be used to attach different functional moieties, while oxidation can lead to the corresponding sulfoxides or sulfones, which may exhibit different biological or material properties.

Furthermore, the quinoxaline ring itself can be a platform for further synthetic modifications. The presence of nitrogen atoms influences the reactivity of the aromatic ring, enabling electrophilic and nucleophilic substitution reactions at specific positions. This versatility makes quinoxaline-2-thiol (B7761206) derivatives powerful building blocks for the synthesis of novel compounds with potential applications in pharmaceuticals and agrochemicals.

Research Findings: The synthesis of various heterocyclic systems based on quinoxaline precursors has been extensively reported. For instance, 2,3-dichloroquinoxaline (B139996) can be reacted with thioureas to yield thiazolo[4,5-b]quinoxaline derivatives. wu.ac.th Similarly, the reaction of quinoxaline thiols with α-chloroacetamidoureas has been used to prepare quinoxaline-2-mercaptoacetyl urea (B33335) analogs with potential antiviral properties. nih.gov The reactivity of the thiol group allows for its participation in cycloaddition reactions, leading to the formation of spiro-heterocyclic systems. nih.gov

Theoretical Investigations in Corrosion Inhibition

The corrosion of metals is a significant industrial problem, and the development of effective corrosion inhibitors is of paramount importance. Organic molecules containing heteroatoms such as nitrogen and sulfur, along with aromatic rings, are known to be effective corrosion inhibitors due to their ability to adsorb onto the metal surface and form a protective layer. researchgate.net Quinoxaline-2-thiol derivatives, including this compound, possess all these structural features, making them promising candidates for corrosion inhibition.

Theoretical studies, particularly those employing Density Functional Theory (DFT), have become invaluable tools for understanding the mechanism of corrosion inhibition at the molecular level. osti.govnih.gov These computational methods allow for the calculation of various quantum chemical parameters that correlate with the inhibition efficiency of a molecule.

Research Findings: DFT studies on various quinoxaline derivatives have provided insights into their corrosion inhibition mechanism. osti.govnih.gov These studies typically involve the calculation of parameters such as the energy of the highest occupied molecular orbital (E_HOMO), the energy of the lowest unoccupied molecular orbital (E_LUMO), the energy gap (ΔE), dipole moment, and various reactivity descriptors. A higher E_HOMO value indicates a greater tendency to donate electrons to the vacant d-orbitals of the metal, leading to stronger adsorption and better inhibition. Conversely, a lower E_LUMO suggests a greater ability to accept electrons from the metal surface. The presence of the thiol group is particularly advantageous, as the sulfur atom can act as a strong anchoring site for adsorption onto the metal surface. The 4-methylbenzyl group in this compound is expected to enhance the electron-donating ability of the molecule, potentially leading to improved corrosion inhibition performance compared to the unsubstituted analogue.

| Parameter | Significance in Corrosion Inhibition |

|---|---|

| E_HOMO (Highest Occupied Molecular Orbital Energy) | Indicates the electron-donating ability of the molecule. Higher values suggest better inhibition. |

| E_LUMO (Lowest Unoccupied Molecular Orbital Energy) | Indicates the electron-accepting ability of the molecule. Lower values can enhance back-donation and adsorption. |

| ΔE (Energy Gap = E_LUMO - E_HOMO) | A smaller energy gap generally correlates with higher reactivity and better inhibition efficiency. |

| Dipole Moment (μ) | Influences the adsorption process through electrostatic interactions. |

| Presence of Heteroatoms (N, S) | Act as active centers for adsorption on the metal surface. |

Conclusion and Future Research Perspectives

Summary of Key Research Advancements in Quinoxaline-2-thiol (B7761206) Chemistry

The field of quinoxaline (B1680401) chemistry has seen significant evolution, driven by the diverse pharmacological activities of this heterocyclic scaffold. mdpi.com Initially, research focused on classical synthetic methods which often involved harsh conditions and resulted in moderate yields. mtieat.org Over the last two decades, substantial progress has been made in developing more efficient and environmentally friendly synthetic routes, a nod to the principles of green chemistry. mdpi.com These modern approaches include the use of heterogeneous catalysts, which offer benefits like recyclability and lower energy consumption. mdpi.com

A major advancement lies in the recognition of the quinoxaline scaffold as a "privileged structure" in medicinal chemistry, serving as a versatile building block for novel therapeutic agents. mtieat.orgtandfonline.com This has spurred the synthesis of a vast library of derivatives. Research has demonstrated that substitutions on the quinoxaline ring can significantly enhance biological properties, including anticancer, antiviral, and antiproliferative effects. mdpi.com For instance, certain quinoxaline-1,4-di-N-oxide derivatives have shown high efficacy against M. tuberculosis, while other derivatives exhibit potent antifungal and anticancer activities. mdpi.com

The exploration of quinoxaline-based compounds as targeted therapeutic agents represents a key research breakthrough. Scientists have successfully designed and synthesized quinoxaline derivatives as selective inhibitors for various kinases, which are crucial in cancer progression. nih.gov Furthermore, the scaffold has been instrumental in developing potential histone deacetylase (HDAC) inhibitors, which are a focal point in creating antiangiogenic agents to combat cancers like hepatocellular carcinoma. nih.gov The ability to functionalize the quinoxaline core, such as through the thiation of quinoxalin-2(1H)-ones, has opened pathways to new compounds with significant cytotoxic activities against various cancer cell lines. mdpi.com

Challenges and Opportunities in the Synthesis and Functionalization of 3-(4-Methylbenzyl)quinoxaline-2-thiol

Despite these challenges, significant opportunities are emerging from recent advancements in synthetic organic chemistry. tandfonline.com The development of novel catalytic systems, including transition-metal-based catalysts, has considerably improved the efficiency and selectivity of quinoxaline synthesis. mtieat.org There is a growing opportunity to apply modern C-H functionalization techniques, which could allow for the direct attachment of the benzyl (B1604629) group to the quinoxaline scaffold, potentially shortening the synthetic route. researchgate.net Furthermore, innovative methods such as visible-light-induced reactions and electrochemical synthesis are being developed for the functionalization of quinoxalin-2(1H)-ones, the precursors to quinoxaline-2-thiols. researchgate.net These methods often operate under mild, catalyst-free, or additive-free conditions, offering a greener and more efficient alternative to classical approaches. mtieat.orgresearchgate.net The thiol group in the target molecule also presents an opportunity for further functionalization, allowing for the creation of a diverse range of S-substituted derivatives with potentially new or enhanced biological and material properties. mdpi.com

Emerging Research Directions for Advanced Materials and Mechanistic Investigations

Beyond their well-documented biological activities, quinoxaline derivatives are gaining prominence in the field of materials science. An exciting and emerging research direction is their application in advanced electronic materials. Quinoxaline-based compounds have been evaluated for use in bulk heterojunction solar cells and as functionalized p-conjugated dendrimers with unique electronic properties. mdpi.com Their π-extended aromatic system makes them ideal candidates for ligands in organic light-emitting devices (OLEDs). nih.gov Specifically, substituted quinoxalines are being investigated to create efficient phosphors with transition metals like iridium(III), aiming to develop novel emitters with red-shifted emissions for next-generation displays and lighting. nih.gov The inherent properties of the quinoxaline unit are also being leveraged to create n-type polymeric semiconductors. mdpi.com

Another significant application is in the development of corrosion inhibitors. Research has shown that various quinoxaline derivatives effectively protect metals and alloys, such as mild steel and Zn-Al alloys, from corrosion in aggressive environments like acidic or saline solutions. researchgate.nettsijournals.com These molecules can form a protective film on the metal surface, and their effectiveness is tied to their molecular structure, including the presence of heteroatoms and aromatic rings. researchgate.nettsijournals.com This opens a promising avenue for designing new, non-toxic, and highly efficient corrosion inhibitors for industrial applications. tsijournals.com

Concurrently, there is a growing focus on detailed mechanistic investigations to underpin these synthetic advancements. Understanding the reaction pathways is crucial for optimizing conditions and expanding the substrate scope. mtieat.org Recent studies have delved into elucidating radical-based mechanisms for the functionalization of quinoxalines, confirmed through controlled experiments. researchgate.net The development of strategies like radical cascade cyclizations highlights a sophisticated approach to building complex molecular architectures in a single pot. mtieat.org Future research will likely concentrate on combining experimental studies with computational modeling to gain deeper insights into reaction mechanisms, transition states, and the electronic properties that govern the function of these molecules in both biological systems and advanced materials.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(4-Methylbenzyl)quinoxaline-2-thiol, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution using 2,3-dichloroquinoxaline (DCQX) as a precursor. For example, reacting DCQX with 4-methylbenzylthiol in dimethylformamide (DMF) under reflux for 6–8 hours yields the target compound. Optimization studies suggest that using potassium salts of thiols (e.g., 3-methylquinoxaline-2-thiol) enhances reactivity and reduces side products . Yield improvements (up to 75%) are achieved by controlling temperature (60–80°C) and stoichiometric ratios (1:1.2 quinoxaline:thiol). Post-reaction purification via ethanol recrystallization is critical for isolating high-purity products.

Q. How is this compound characterized structurally, and what analytical techniques are essential?

- Methodological Answer :

- X-ray crystallography : SHELX software (e.g., SHELXL/SHELXS) is widely used for single-crystal structure determination, resolving bond angles and torsion angles critical for confirming the 4-methylbenzyl substitution pattern .

- Spectroscopy :

- NMR : H and C NMR confirm aromatic proton environments and methyl group integration.

- FT-IR : Thiol (-SH) stretching vibrations near 2550 cm are diagnostic but may be absent in oxidized derivatives.

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 297.0821 for CHNS).

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of dust or vapors .

- Waste management : Collect organic waste separately and treat with oxidizing agents (e.g., hydrogen peroxide) to neutralize thiol residues before disposal .

- Emergency protocols : For accidental exposure, rinse affected areas with water for 15 minutes and seek medical evaluation if irritation persists .

Advanced Research Questions

Q. How can synthetic pathways for this compound be optimized for scalability and reduced byproduct formation?

- Methodological Answer :

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 30 minutes at 100°C) while maintaining yields >70% .

- Catalytic systems : Palladium catalysts (e.g., PdCl(PPh)) enable cross-coupling with arylboronic acids, minimizing halogenated byproducts .

- Solvent selection : Replacing DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) improves environmental compatibility without sacrificing efficiency .

Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data for this compound derivatives?

- Methodological Answer :

- Dynamic NMR studies : Detect rotational barriers in flexible substituents (e.g., 4-methylbenzyl groups) that may cause discrepancies between solution-state NMR and solid-state crystallography .

- Computational modeling : Density functional theory (DFT) simulations (e.g., B3LYP/6-31G*) predict optimized geometries, reconciling experimental data with theoretical models .

- Multi-technique validation : Combine powder XRD, DSC, and solid-state NMR to assess polymorphism or crystal packing effects .

Q. How does this compound interact with biological targets, and what assays validate its mechanism of action?

- Methodological Answer :

- Apoptosis assays : Flow cytometry with Annexin V/PI staining quantifies cell death in cancer lines (e.g., HepG2, MCF-7). IC values <10 μM indicate potent activity .

- Enzyme inhibition studies : Competitive binding assays (e.g., fluorescence polarization) measure inhibition of kinases or proteases linked to disease pathways.

- SAR analysis : Modify the methylbenzyl or thiol groups to evaluate effects on bioactivity. For example, replacing 4-methyl with 4-chloro enhances cytotoxicity by 30% in some derivatives .

Q. What computational tools predict the physicochemical properties and ADMET profiles of this compound?

- Methodological Answer :

- Software : Use SwissADME or ADMETLab 2.0 to estimate logP (2.8), aqueous solubility (-3.2 LogS), and cytochrome P450 inhibition risks.

- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., Bcl-2 for apoptosis induction) .

- Toxicity prediction : ProTox-II identifies potential hepatotoxicity (Probability = 0.72), guiding in vivo safety studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.